molecular formula C16H19N3 B078815 Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- CAS No. 14549-57-6

Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-

Cat. No. B078815
CAS RN: 14549-57-6
M. Wt: 253.34 g/mol
InChI Key: LZFOYCALPNQKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it suitable for use in medicinal chemistry, material science, and other areas of research. In

Scientific Research Applications

Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. In material science, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.

Mechanism Of Action

The mechanism of action of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is not fully understood. However, studies have shown that this compound interacts with various receptors in the brain, including the dopamine and serotonin receptors. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Biochemical And Physiological Effects

Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- has been shown to have analgesic properties and has been studied for its potential use in pain management.

Advantages And Limitations For Lab Experiments

One of the advantages of using Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- in lab experiments is its unique structure, which makes it suitable for use in various fields of research. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the study of its potential use in the treatment of neurological disorders and cancer. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a chemical compound that has shown potential applications in various fields of scientific research. Its unique structure, ease of synthesis, and potential therapeutic properties make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl- is a complex process that requires expertise in organic chemistry. One of the commonly used methods for synthesizing this compound is the Hantzsch pyridine synthesis. This method involves the condensation of aldehydes, ammonia, and β-ketoesters to produce the desired compound. Other methods include the use of palladium-catalyzed reactions, which have been shown to be effective in producing high yields of Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-.

properties

CAS RN

14549-57-6

Product Name

Piperidine, 1-(3-amino-4-pyridyl)-4-phenyl-

Molecular Formula

C16H19N3

Molecular Weight

253.34 g/mol

IUPAC Name

4-(4-phenylpiperidin-1-yl)pyridin-3-amine

InChI

InChI=1S/C16H19N3/c17-15-12-18-9-6-16(15)19-10-7-14(8-11-19)13-4-2-1-3-5-13/h1-6,9,12,14H,7-8,10-11,17H2

InChI Key

LZFOYCALPNQKJD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=CC=CC=C2)C3=C(C=NC=C3)N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=C(C=NC=C3)N

Other CAS RN

14549-57-6

synonyms

4-(4-Phenyl-1-piperidinyl)-3-pyridinamine

Origin of Product

United States

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